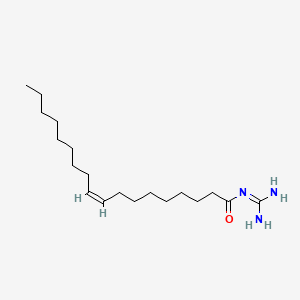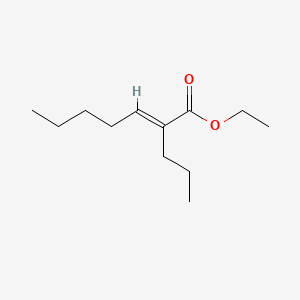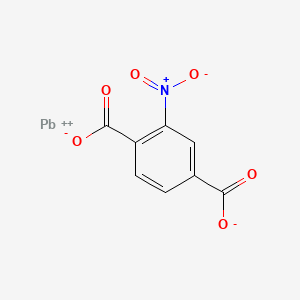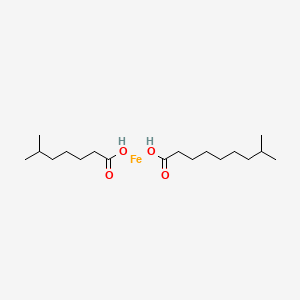
(Isodecanoato-O)(isooctanoato-O)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) is a coordination compound consisting of iron coordinated with isodecanoic acid and isooctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) typically involves the reaction of iron salts with isodecanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as follows:
FeCl3+C9H19COOH+C8H17COOH→Fe(C9H19COO)(C8H17COO)+3HCl
Industrial Production Methods
In industrial settings, the production of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The ligands (isodecanoic acid and isooctanoic acid) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or amines.
Major Products Formed
Oxidation: Iron oxides such as iron(III) oxide.
Reduction: Iron(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Biology and Medicine:
Industry: The compound is used in the production of coatings, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) involves its ability to coordinate with various substrates, facilitating chemical reactions. The iron center acts as a Lewis acid, activating the substrates and enabling their transformation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Iron,(octanoato-O)(decanoato-O)-(9CI)
- Iron,(nonanoato-O)(heptanoato-O)-(9CI)
- Iron,(hexanoato-O)(undecanoato-O)-(9CI)
Uniqueness
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) is unique due to its specific combination of isodecanoic acid and isooctanoic acid ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
94020-90-3 |
|---|---|
Molecular Formula |
C18H36FeO4 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
iron;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Fe/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
LRWFABVBILISHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


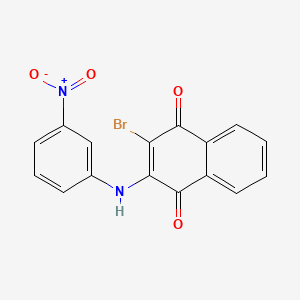
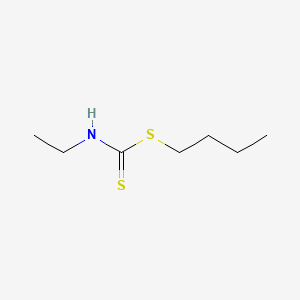

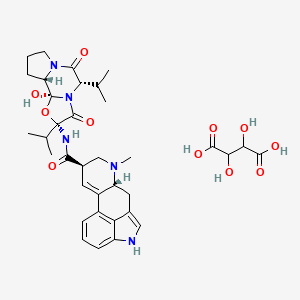
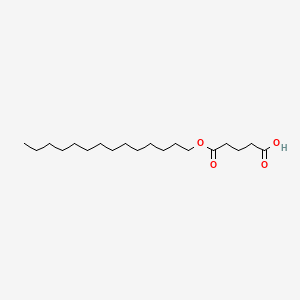
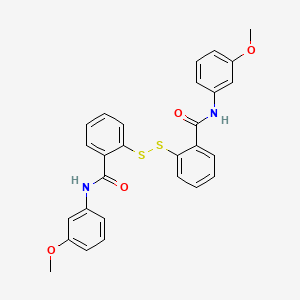
![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
